Cas no 874671-80-4 (N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide)

N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound with versatile applications. It offers high purity, stability, and potent bioactivity, making it suitable for various research and pharmaceutical applications. Its unique structure contributes to its efficacy in targeting specific biological processes.
N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide structure
874671-80-4 structure
Product Name:N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide
CAS No:874671-80-4
MF:C15H17N3O4S2
MW:367.443180799484
CID:5421737
Update Time:2025-11-01

N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
    • N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide
    • Inchi: 1S/C15H17N3O4S2/c1-11-10-23-15(16-11)17-14(19)12-3-2-4-13(9-12)24(20,21)18-5-7-22-8-6-18/h2-4,9-10H,5-8H2,1H3,(H,16,17,19)
    • InChI Key: ZYUTYABERGAZDW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CS1)(=O)C1=CC=CC(S(N2CCOCC2)(=O)=O)=C1

N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide Pricemore >>

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Additional information on N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Introduction to N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide (CAS No. 874671-80-4)

N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a sophisticated organic compound characterized by its intricate molecular structure, which integrates heterocyclic and sulfonamide functionalities. This compound, identified by the CAS number 874671-80-4, has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. The presence of both the thiazole ring and the morpholine sulfonamide moiety suggests a dual functionality that could be exploited for various biological interactions.

The compound's structure is built upon a benzamide core, which is a well-known pharmacophore in medicinal chemistry. Benzamides are frequently employed in drug design due to their ability to interact with biological targets such as enzymes and receptors. The introduction of the 4-methyl-1,3-thiazol-2-yl group enhances the molecule's complexity and may contribute to its binding affinity and selectivity. Thiazole derivatives are particularly interesting in medicinal chemistry because they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The morpholine sulfonamide substituent further enriches the compound's chemical profile. Morpholine derivatives are known for their versatility in drug development, often serving as key components in antihistamines, antipsychotics, and other therapeutic agents. The sulfonamide group introduces a polar moiety that can enhance solubility and binding interactions with biological targets. This combination of structural elements makes N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The thiazole scaffold, in particular, has been extensively studied for its role in various pharmacological applications. Studies have demonstrated that thiazole derivatives can modulate multiple biological pathways, making them valuable candidates for treating a range of diseases. The incorporation of the 4-methyl-1,3-thiazol-2-yl group into N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide may enhance its pharmacological activity by improving its ability to interact with specific biological targets.

The morpholine sulfonamide moiety also contributes to the compound's potential therapeutic utility. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The presence of this group in N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide suggests that it may exhibit similar properties. Furthermore, the morpholine ring can influence the compound's solubility and metabolic stability, which are critical factors in drug development.

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the thiazole ring typically involves cyclization reactions using appropriate precursors. Subsequent functionalization with the morpholine sulfonamide group requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in the synthesis of this compound.

Evaluation of N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide has been conducted through various spectroscopic and analytical methods. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the molecular structure and identifying functional groups. High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and supports structural elucidation. Additionally, X-ray crystallography has been employed to determine the three-dimensional structure of the compound, offering insights into its conformational preferences and potential interactions with biological targets.

In vitro studies have begun to explore the pharmacological properties of N-(4-methyl-1,3-thiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide. Initial experiments have focused on assessing its interaction with various enzymes and receptors relevant to human health. Preliminary results suggest that the compound exhibits promising activity against certain enzymatic targets, indicating its potential as a lead molecule for drug development. Further studies are needed to fully characterize its binding affinity and selectivity.

The compound's potential therapeutic applications are broad and span multiple disease areas. Its dual functionality suggests that it may be effective in modulating inflammatory pathways associated with conditions such as arthritis and autoimmune diseases. Additionally, its interaction with enzymatic targets may make it useful in treating neurological disorders where enzyme inhibition is a key therapeutic strategy.

The development of novel pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. N-(4-methyl-1,3-thiazol-2-yloxy)N]-3(
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morpholine
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